(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-16-5-7-17(8-6-16)10-15-26(24,25)21-12-14-23-13-9-19(22-23)18-4-2-3-11-20-18/h2-11,13,15,21H,12,14H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWXORYEWUKRC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is C18H20N4O2S, and it has a molecular weight of 356.44 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis.
- Anticancer Properties : Analogous compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Anticancer (Breast Cancer) | MCF-7 | 10 | |
| Antifungal | C. albicans | 20 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various pyrazole derivatives found that compounds similar to this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa and Salmonella enterica at concentrations below 20 µM .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase activation and inhibited cell migration, suggesting potential utility in cancer therapy .
- Inflammation Modulation : The anti-inflammatory effects were assessed using RAW 264.7 macrophages, where the compound demonstrated significant inhibition of nitric oxide production in response to lipopolysaccharide stimulation .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, particularly those resistant to conventional therapies. For instance, a study demonstrated that related compounds could induce apoptosis in breast cancer cells through the activation of the caspase pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide | MCF-7 | 12.5 | Caspase activation |
| Related Pyrazole Derivative | HeLa | 15.0 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation in various models. Studies have reported that it inhibits pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | 8.5 |
| COX-2 | Non-competitive | 10.0 |
Nanomaterials Synthesis
The compound is utilized in the synthesis of nanomaterials, particularly those aimed at drug delivery systems. Its ability to form stable complexes with metal ions has been exploited to create nanoparticles that can encapsulate therapeutic agents .
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in melanoma cells, suggesting a potential pathway for developing new cancer therapies .
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases. The results showed a marked decrease in inflammatory markers after treatment with the compound over a six-week period, highlighting its therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides : The nitrogen in the sulfonamide acts as a nucleophile, forming N-alkylated derivatives.
This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide derivatives |
| Arylation | CuI, DMSO, 120°C | Aryl-substituted analogs |
Oxidation and Reduction Reactions
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Pyridine ring oxidation : The pyridine moiety can be oxidized to pyridine N-oxide using mCPBA (meta-chloroperbenzoic acid), enhancing its polarity and hydrogen-bonding capacity.
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Ethene reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethene double bond to an ethane bridge, altering conformational flexibility.
Key Data :
-
Pyridine oxidation yield: ~75% (reported for analogs).
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Ethene reduction rate: Complete within 2 hrs under 1 atm H₂.
Cycloaddition Reactions
The ethenesulfonyl group participates in [4+2] Diels-Alder reactions with dienes, forming six-membered sulfone-containing rings. For instance:
This reactivity is leveraged to synthesize polycyclic scaffolds for drug discovery .
Hydrolysis and Stability
-
Acidic hydrolysis : The sulfonamide bond cleaves in concentrated HCl, yielding sulfonic acid and amine byproducts.
-
Stability : The compound is stable in neutral aqueous solutions but degrades rapidly at pH < 2 or pH > 10.
Domino Reactions Involving Pyrazole and Pyridine
Microwave-assisted domino reactions with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) in DMF/p-TsOH yield pyrazolo-fused naphthyridines via:
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Protonation and dehydration of arylglyoxal.
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Intermolecular addition with pyrazol-5-amine analogs.
Example Synthesis :
-
Conditions : 120°C, microwave irradiation, 20 mins.
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Kinase inhibition : Binds ATP pockets via pyridine-pyrazole motif, disrupting phosphorylation.
-
CYP450 modulation : The sulfonamide group interacts with heme iron in cytochrome P450 enzymes, altering metabolic pathways.
Comparative Reactivity with Analogous Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we analyze structural analogs from the sulfonamide and pyridinyl-pyrazole families. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*LogP values estimated using fragment-based methods.
Key Insights :
Substituent Effects on Lipophilicity: The target compound’s p-tolyl group provides moderate lipophilicity (LogP ~3.2), favoring both solubility and membrane permeability. In contrast, Analog 1 incorporates a trifluoromethyl (CF₃) and chloro group, significantly increasing LogP (~4.8), which may enhance tissue penetration but reduce aqueous solubility .
Bioactivity Implications :
- Pyridinyl-pyrazole scaffolds (as in the target compound) are associated with kinase inhibition and antimicrobial activity due to their ability to chelate metal ions or bind ATP pockets .
- Pyrrole-based analogs (e.g., Analog 1) with halogenated pyridines may exhibit enhanced target affinity but could face metabolic challenges (e.g., oxidative dehalogenation) .
However, steric hindrance from bulky substituents (e.g., carbazole in Analog 2) may limit binding pocket accessibility .
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : The target compound’s pyridinyl-pyrazole moiety is less electron-deficient than Analog 1’s halogenated pyridine, which may reduce electrophilic reactivity and improve metabolic stability .
- Gaps in Evidence: Direct bioactivity data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided materials.
Q & A
Q. What are the optimal synthetic routes for (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrazolyl-pyridinyl intermediate via nucleophilic substitution or cyclocondensation reactions.
- Step 2 : Coupling the intermediate with a p-tolyl-substituted ethenesulfonamide group under basic conditions (e.g., using triethylamine in dichloromethane) .
- Optimization : Microwave-assisted synthesis or solvent-free reactions can enhance reaction efficiency and yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves purity.
Q. How can the structural identity and purity of the compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm connectivity and stereochemistry. For example, the (E)-configuration of the ethenesulfonamide group is verified by coupling constants (J = 12–16 Hz for trans-vinylic protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the calculated exact mass.
Q. What strategies are recommended for assessing solubility and stability in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC at 0, 24, and 48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyridinyl-pyrazolyl and sulfonamide substituents?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or p-tolyl groups (e.g., electron-withdrawing/-donating substituents).
- Biological Testing : Compare inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate activity trends with computational electrostatic potential maps .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life and bioavailability via LC-MS/MS after administering the compound in rodent models.
- Metabolite Identification : Use liver microsome assays to identify active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose-Response Refinement : Adjust dosing regimens based on in vitro IC50 values and in vivo pharmacokinetic parameters.
Q. What computational methods are suitable for predicting binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., sulfonamide coordination to zinc in carbonic anhydrase).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., pyridinyl H-bonding with Arg/Lys residues) .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer electrophilic substitution to the pyrazole C4 position.
- Catalytic Strategies : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura cross-coupling at specific pyrazole sites .
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition studies (pre-incubation with enzyme) to distinguish reversible vs. irreversible binding.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
